N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C16H13ClN4O5S This compound is characterized by the presence of a pyrazole ring, a chlorophenoxy group, and a nitrobenzenesulfonamide moiety
Preparation Methods
The synthesis of N1-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-NITRO-1-BENZENESULFONAMIDE involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenol with formaldehyde and hydrazine to form the pyrazole ring . This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often employ high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth .
Comparison with Similar Compounds
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, chlorophenoxy group, and nitrobenzenesulfonamide moiety. Similar compounds include:
3-(4-Chlorophenoxy)-N-methyl-1-propanamine: Lacks the nitrobenzenesulfonamide group.
3-(3-Chlorophenoxy)-N-methyl-1-propanamine: Similar structure but different substitution pattern on the phenoxy group.
N-(2-chlorobenzyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of a sulfonamide.
Properties
IUPAC Name |
N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O5S/c17-12-3-1-5-15(7-12)26-11-20-10-13(9-18-20)19-27(24,25)16-6-2-4-14(8-16)21(22)23/h1-10,19H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWUYFDCBKWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CN(N=C2)COC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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